Product packaging for Desmopressin-d5(Cat. No.:)

Desmopressin-d5

Cat. No.: B1151802
M. Wt: 1074.25
Attention: For research use only. Not for human or veterinary use.
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Description

Overview of Desmopressin (B549326) and its Deuterated Analog, Desmopressin-d5

Desmopressin is a synthetic analog of the natural human hormone vasopressin. nih.govwikipedia.org Structurally, it is a peptide containing nine amino acids. wikipedia.org Key modifications from the natural hormone include the deamination of the first amino acid, cysteine, and the substitution of L-arginine with D-arginine at the eighth position. nih.govwikipedia.org These changes enhance its antidiuretic properties while diminishing its effects on blood pressure. drugbank.com Desmopressin primarily acts as a selective agonist for V2 receptors in the kidneys, which leads to increased water reabsorption and a reduction in urine production. nih.govwikipedia.orgnih.gov

This compound is a deuterated version of Desmopressin. synzeal.com In this analog, five hydrogen atoms in the phenyl group of the phenylalanine residue have been replaced with deuterium (B1214612) atoms. synzeal.comchromatoscientific.com This specific labeling makes this compound a valuable tool in various research settings, particularly as an internal standard for analytical methods. clearsynth.comclearsynth.com

Rationale for Deuteration in Academic and Pharmaceutical Research Contexts

The substitution of hydrogen with deuterium can introduce a "kinetic isotope effect," where the greater mass of deuterium leads to a stronger carbon-deuterium bond compared to the carbon-hydrogen bond. scispace.com This can influence the rate of metabolic reactions that involve the cleavage of this bond. scispace.com This principle is harnessed in several key areas of research.

Analytical Applications of Deuterated Analogs

Deuterated compounds like this compound are widely used as internal standards in analytical techniques, especially in mass spectrometry-based methods such as liquid chromatography-mass spectrometry (LC-MS). clearsynth.comclearsynth.com When analyzing biological samples, the presence of a known concentration of the deuterated analog allows for the precise and accurate quantification of the non-deuterated drug. clearsynth.com The deuterated standard co-elutes with the analyte but is distinguishable by its higher mass, compensating for variations in sample preparation and instrument response. clearsynth.comnih.gov This ensures the reliability and robustness of the analytical method, which is crucial for regulatory submissions and quality control during drug manufacturing. synzeal.comaquigenbio.com

Mechanistic Probes and Pathway Elucidation

The use of deuterium labeling can be instrumental in elucidating the mechanisms of chemical reactions and metabolic pathways. symeres.comnih.gov By strategically placing deuterium atoms at specific sites on a molecule, researchers can determine which C-H bonds are broken during metabolism. symeres.com This information is vital for identifying the specific enzymes involved in the drug's breakdown and for characterizing the resulting metabolites. symeres.com Understanding these pathways can help in designing new drug candidates with improved metabolic stability.

Pharmacokinetic Investigations (Fundamental Principles)

The kinetic isotope effect resulting from deuteration can significantly alter the pharmacokinetic profile of a drug. scispace.comnih.gov By slowing down the rate of metabolism at a specific site, deuteration can lead to a longer half-life, increased drug exposure (AUC), and potentially reduced formation of toxic metabolites. scispace.comresearchgate.netinformaticsjournals.co.in Studying the pharmacokinetics of a deuterated compound compared to its non-deuterated counterpart provides valuable insights into the drug's metabolic fate and can inform strategies to optimize its therapeutic performance. nih.gov This approach has led to the development of several deuterated drugs with improved clinical profiles. nih.gov

PropertyDesmopressinThis compound
Molecular Formula C46H64N14O12S2C46H59D5N14O12S2
Molecular Weight 1069.22 g/mol ~1074.27 g/mol
Primary Use Therapeutic AgentResearch/Analytical Standard
Key Feature Synthetic analog of vasopressinDeuterated analog of Desmopressin

Properties

Molecular Formula

C₄₆H₅₉D₅N₁₄O₁₂S₂

Molecular Weight

1074.25

Synonyms

1-(3-Mercaptopropanoic Acid)-8-d-arginine Vasopressin-d5;  8-d-Arginine-1-(3-mercapto-propanoic Acid)vasopresin-d5;  Adiuretin SD-d5;  DDAVP-d5;  Desmospray-d5;  Minirin-d5;  Octim-d5;  Octostim-d5;  Presinex-d5;  Stimate-d5; 

Origin of Product

United States

Synthesis and Isotope Labeling of Desmopressin D5

General Methodologies for Deuterated Peptide Synthesis

The foundation for synthesizing Desmopressin-d5 lies in the ability to produce deuterated amino acids, the building blocks of the peptide. Several advanced methods are employed for this purpose, each offering distinct advantages for site-specific deuterium (B1214612) incorporation.

Palladium-catalyzed hydrogen/deuterium (H/D) exchange is an efficient method for the site-selective deuteration of amino acids. researchgate.netthieme-connect.com This technique is particularly valuable for synthesizing β-deuterated amino acids, which have historically been challenging to prepare. researchgate.netnih.gov The process typically involves an H/D exchange protocol on an N-protected amino amide, which can subsequently be converted to the desired β-deuterated amino acid by removing the protecting groups. nih.govosti.gov This catalysis can deuterate not only the α-position but also the β-position of amino acids. thieme-connect.com The reaction is highly efficient and can be applied to a variety of amino amides, with additives like pivalic acid sometimes used to promote the H/D exchange process, especially for derivatives of amino acids like phenylalanine. nih.gov

Table 1: Overview of Palladium-Catalyzed Deuteration

Feature Description
Catalyst Typically Palladium(II) acetate (B1210297) (Pd(OAc)₂)
Deuterium Source Deuterated solvents or reagents
Substrate N-protected amino amides
Selectivity High site-selectivity, particularly for β-positions

| Advantages | High efficiency, applicability to various amino acids, avoids deuterated gas thieme-connect.comthieme-connect.com |

A modern, photocatalyst-free approach for synthesizing deuterated unnatural α-amino acids involves a visible-light-enabled conjugate addition of 4-acyl-1,4-dihydropyridines (acyl-DHPs) to dehydroamino acids. organic-chemistry.orgbohrium.comacs.orgnih.gov This method is characterized by its mild reaction conditions and biocompatibility, making it suitable for late-stage peptide modification. organic-chemistry.orgacs.org In this process, the acyl-DHPs serve as both a radical precursor and a reductant. organic-chemistry.orgnih.gov For deuteration, deuterium oxide (D₂O) is used as an ideal and cost-effective deuterium source, leading to high levels of deuterium incorporation (e.g., 90-98%) and good product yields. acs.org The reaction is typically optimized using blue LED light. organic-chemistry.org

Key research findings indicate:

The use of 4-acyl-1,4-dihydropyridines as both a radical source and a reductant. bohrium.com

High efficiency of deuterium incorporation using D₂O as the solvent. acs.org

The method's applicability for late-stage modification of peptides under mild, biocompatible conditions. organic-chemistry.orgacs.org

Hydrogen isotope exchange, or hydrogen-deuterium (H/D) exchange, is a fundamental chemical reaction where a covalently bonded hydrogen atom is replaced by a deuterium atom. wikipedia.org This can occur with exchangeable protons, such as those in the amide backbone of a peptide, simply by exposure to a deuterium source like D₂O. wikipedia.org The exchange rate is influenced by factors like pH and solvent accessibility of the hydrogen atom. wikipedia.orgyoutube.com While this method is widely used to study protein structure and dynamics (HDX-MS), its principles are also applied in synthesis. youtube.comnih.gov For non-exchangeable C-H bonds, the reaction can be facilitated by acid, base, or metal catalysts. wikipedia.org Selective labeling can also be achieved, for instance, at the alpha-amino group of lysine (B10760008) or the guanidine (B92328) side chain of arginine under specific conditions in the gas phase. nih.gov

Specific Synthesis Approaches for this compound

The assembly of the this compound peptide chain from its constituent amino acids, including the specifically deuterated ones, relies on established and refined synthetic protocols.

The synthesis of Desmopressin (B549326) is commonly achieved using the Fmoc solid-phase peptide synthesis (SPPS) strategy. google.comresearchgate.netgoogle.com This method is preferred for its use of orthogonal protecting groups and milder deprotection conditions compared to older Boc chemistry. peptide.comnih.gov

The core of the Fmoc/tBu strategy involves:

Nα-Protection: The alpha-amino group of the incoming amino acid is protected by the base-labile fluorenylmethyloxycarbonyl (Fmoc) group. peptide.comchempep.com

Side-Chain Protection: Reactive amino acid side chains are protected by acid-labile groups, such as tert-butyl (tBu). peptide.com

Synthesis Cycle: The peptide is built on a solid resin support through a repeated cycle of (a) removing the Fmoc group with a base (typically a piperidine (B6355638) solution in DMF) and (b) coupling the next Fmoc-protected amino acid. peptide.comresearchgate.net

For the synthesis of this compound, the deuterated amino acid building block(s) are incorporated into the sequence during the appropriate coupling cycle, just like any other standard or modified amino acid. The process generally results in high yield and purity. google.com

Table 2: Standard Fmoc-SPPS Cycle for Peptide Synthesis

Step Action Reagents Purpose
1 Deprotection 20% Piperidine in DMF To remove the Fmoc group from the N-terminus of the growing peptide chain. researchgate.net
2 Washing DMF, IPA To remove excess reagents and byproducts. chempep.com
3 Coupling Fmoc-amino acid, DIC, HOBT To add the next amino acid to the chain. google.com
4 Washing DMF, IPA To remove unreacted reagents. chempep.com

Upon completion of the linear sequence, the peptide is cleaved from the resin, and all side-chain protecting groups are removed using a strong acid cocktail, such as trifluoroacetic acid (TFA). researchgate.netresearchgate.net

A crucial step in synthesizing Desmopressin is the formation of the intramolecular disulfide bond between the 3-mercaptopropionic acid (Mpa) at the N-terminus and the cysteine residue at position 6, which creates the cyclic structure of the molecule. google.com

While traditional methods involve chemical oxidants like iodine or air oxidation, a more modern and environmentally friendly approach is liquid-phase electrochemical oxidation coupling. researchgate.netgoogle.comijpsi.org This method avoids the use of harsh chemical oxidants. google.com

The process involves the following steps:

Cleavage and Deprotection: The fully assembled linear peptide is cleaved from the solid support, and all protecting groups are removed. google.com

Electrochemical Oxidation: The resulting linear peptide with free thiol groups (-SH) is dissolved in a suitable electrolyte solution. google.com

Cyclization: An electrical current is applied, which oxidizes the thiol groups, leading to the formation of the disulfide bond and the cyclization of the peptide to yield Desmopressin. google.com

This electrochemical method offers improved control over the reaction and enhances the utilization of the peptide fragments, aligning with the principles of green chemistry. google.com

Site-Specific Deuteration (e.g., Phenyl-d5 labeling)

This compound is a stable isotope-labeled analog of Desmopressin, a synthetic peptide. The synthesis of this compound follows the general principles of solid-phase peptide synthesis (SPPS), a standard method for producing peptides like Desmopressin. The key distinction in the synthesis of the deuterated version is the incorporation of a specifically labeled amino acid precursor at the appropriate position in the peptide sequence.

In the case of this compound, the five deuterium atoms are specifically located on the phenyl ring of the phenylalanine (Phe) residue. This is achieved by using Phenyl-d5-L-phenylalanine as the building block during the SPPS process instead of the standard L-phenylalanine. The peptide is synthesized sequentially on a solid support resin. Once the linear peptide chain is fully assembled, it is cleaved from the resin, and a disulfide bond is formed between the cysteine (Cys) and mercaptopropionic acid (Mpa) residues to create the characteristic cyclic structure of the molecule.

The resulting this compound has a molecular formula of C46H59D5N14O12S2 and a molecular weight of approximately 1074.25 g/mol . The precise placement of the deuterium atoms on the metabolically stable phenyl ring makes this compound an ideal internal standard for quantitative bioanalytical studies using mass spectrometry.

Chemical Characterization of this compound

The chemical characterization of this compound is essential to confirm its identity, purity, and the success of the isotopic labeling. This is primarily accomplished using mass spectrometry and chromatographic techniques.

Mass Spectrometry for Structural Confirmation and Isotopic Purity

Mass spectrometry (MS) is the definitive technique for confirming the structure and verifying the isotopic enrichment of this compound. The analysis confirms the expected increase in mass due to the five deuterium atoms. Desmopressin typically forms a doubly charged ion [M+2H]²⁺ in electrospray ionization (ESI) mass spectrometry. For the unlabeled compound, this ion is observed at a mass-to-charge ratio (m/z) of approximately 535.4.

For this compound, the incorporation of five deuterium atoms results in a mass increase of approximately 5 Daltons. Consequently, its doubly charged ion [M+2H]²⁺ is detected at an m/z of approximately 537.9. This clear mass shift provides unambiguous confirmation of the successful deuteration.

Tandem mass spectrometry (MS/MS) is used for further structural confirmation. The parent ion is fragmented, and the resulting product ions are analyzed. For this compound, a common transition monitored is the fragmentation of the parent ion (m/z 537.9) to a specific product ion (m/z 328.2). The isotopic purity is assessed by monitoring for any signal at the m/z corresponding to the unlabeled Desmopressin in a pure sample of this compound. The high isotopic purity of the compound is critical for its function as an internal standard in sensitive quantitative assays.

Table 1: Mass Spectrometry Parameters for Desmopressin and this compound
CompoundParent Ion (Q1) [m/z]Product Ion (Q3) [m/z]Reference
Desmopressin535.4328.2
This compound537.9328.2

Chromatographic Purity Assessment (e.g., HPLC)

Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are employed to assess the chemical purity of this compound. These methods separate the active compound from any potential impurities, such as byproducts from the synthesis or degradation products.

The chromatographic behavior of this compound is nearly identical to that of unlabeled Desmopressin, as the substitution of hydrogen with deuterium typically has a negligible effect on the retention time in reversed-phase HPLC. A validated HPLC method provides information on the percentage of the main peak (purity) and quantifies any impurities present.

Validation of the HPLC method is performed according to the International Conference on Harmonisation (ICH) guidelines and includes assessment of linearity, accuracy, precision, specificity, and the limits of detection (LOD) and quantification (LOQ). For example, a typical reversed-phase HPLC method for Desmopressin can achieve a limit of detection of 0.05 µg/mL and a limit of quantitation of 0.5 µg/mL, with linearity demonstrated over a concentration range of 0.5-100 µg/mL.

Table 2: Typical HPLC Conditions for Desmopressin Analysis
ParameterConditionReference
ColumnReversed-Phase C18 (e.g., ACQUITY UPLC HSS T3, 1.8 µm)
Mobile PhaseGradient or isocratic elution with Acetonitrile and an acidic aqueous buffer (e.g., 0.1% Trifluoroacetic Acid in water)
Flow RateTypically 1.0 - 1.6 mL/min
DetectionUV at 220 nm
Column Temperature40-45 °C

Analytical Methodologies for Desmopressin D5

Role of Desmopressin-d5 as a Stable Isotope Labeled Internal Standard (SIL-IS)

This compound, a deuterated form of Desmopressin (B549326), serves a critical function as a stable isotope-labeled internal standard (SIL-IS) in bioanalytical studies. clearsynth.com Its structural similarity to the analyte, Desmopressin, ensures that it behaves nearly identically during sample preparation, chromatography, and ionization in mass spectrometry. However, its increased mass, due to the five deuterium (B1214612) atoms, allows it to be distinguished from the unlabeled drug by the mass spectrometer. This co-elution and differential detection are fundamental to its role in accurate quantification.

Application in Bioanalytical Assays for Desmopressin Quantification

The primary application of this compound is in bioanalytical assays designed to quantify Desmopressin in various biological matrices, most notably human plasma. technologynetworks.comsciex.comresearchgate.netresearchgate.net Given that Desmopressin is administered in very low doses, resulting in plasma concentrations in the picogram per milliliter (pg/mL) range, highly sensitive and accurate analytical methods are imperative. nih.govwaters.com The use of a SIL-IS like this compound is crucial for correcting for any variability that may occur during the analytical process, including extraction efficiency and matrix effects, thereby ensuring the reliability of the results. nih.gov

In these assays, a known concentration of this compound is added to the biological sample at the beginning of the workflow. technologynetworks.comsciex.comresearchgate.netsciex.com The ratio of the signal from the analyte (Desmopressin) to the signal from the internal standard (this compound) is then used to construct a calibration curve and determine the concentration of Desmopressin in the unknown samples. technologynetworks.comresearchgate.net This ratiometric approach significantly improves the precision and accuracy of the quantification, which is essential for pharmacokinetic and bioequivalence studies. researchgate.netnih.gov

Importance in Analytical Method Development and Validation (AMV)

This compound is indispensable for the development and validation of analytical methods for Desmopressin quantification, as stipulated by regulatory guidelines. clearsynth.comsynzeal.comcleanchemlab.comaxios-research.com During method development, this compound helps in optimizing various parameters of the analytical procedure, such as sample extraction, chromatographic separation, and mass spectrometric detection. clearsynth.comsynzeal.comcleanchemlab.comaxios-research.com

For method validation, regulatory bodies like the FDA require a comprehensive evaluation of the method's performance characteristics, including linearity, accuracy, precision, selectivity, and stability. nih.gov The use of this compound is integral to these validation experiments. For instance, in assessing matrix effects, the response of this compound is monitored in different lots of the biological matrix to ensure that the method is not susceptible to interference from endogenous components. nih.gov Similarly, in stability studies, the consistency of the analyte-to-internal standard ratio over time under various storage conditions demonstrates the stability of the analyte in the matrix. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS/MS) Approaches

The quantification of Desmopressin, facilitated by the use of this compound, is predominantly achieved through the coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) or ultra-performance liquid chromatography with tandem mass spectrometry (UPLC-MS/MS). technologynetworks.comnih.govwaters.comnih.govresearchgate.net These techniques offer the high sensitivity and selectivity required to measure the low circulating concentrations of Desmopressin in biological fluids. technologynetworks.comnih.govwaters.com

The general workflow involves the separation of Desmopressin and this compound from other components of the extracted sample using liquid chromatography. The separated compounds are then introduced into the mass spectrometer, where they are ionized, fragmented, and detected. The use of multiple reaction monitoring (MRM) mode in tandem mass spectrometry enhances the specificity of the assay by monitoring a specific precursor-to-product ion transition for both the analyte and the internal standard. researchgate.netnih.gov

Sample Preparation Techniques for Biological Matrices

The analysis of Desmopressin in biological matrices like plasma necessitates a sample preparation step to remove proteins and other interfering substances that can compromise the performance of the LC-MS/MS system. nih.gov The choice of sample preparation technique is critical for achieving the desired sensitivity, accuracy, and robustness of the assay.

Solid-phase extraction (SPE) is a widely employed technique for the extraction and purification of Desmopressin from plasma. technologynetworks.comsciex.comnih.govwaters.comsciex.comnih.gov Among the various SPE chemistries, weak cation exchange (WCX) has proven to be particularly effective. technologynetworks.comsciex.comnih.govsciex.com This is because Desmopressin, being a peptide with basic residues, carries a positive charge at an appropriate pH and can be retained on the negatively charged WCX sorbent. biotage.com

The SPE process typically involves the following steps:

Conditioning: The SPE cartridge is conditioned with an organic solvent, such as methanol (B129727), followed by an aqueous solution to activate the sorbent. technologynetworks.comsciex.comsciex.com

Loading: The pre-treated plasma sample, often acidified to ensure the analyte is in its cationic form, is loaded onto the cartridge. technologynetworks.comsciex.comsciex.com

Washing: The cartridge is washed with a series of solutions to remove unretained interferences. This may include a basic solution to elute weakly bound acidic and neutral compounds. waters.com

Elution: The retained Desmopressin and this compound are eluted from the cartridge using a solvent that disrupts the ionic interaction, such as an acidic methanolic solution. nih.gov

This multi-step process results in a cleaner extract with reduced matrix effects, leading to improved assay performance. nih.gov

Protein precipitation is another common technique used for sample preparation in Desmopressin bioanalysis. researchgate.net This method involves the addition of an organic solvent, such as acetonitrile, or an acid to the plasma sample to denature and precipitate the proteins. researchgate.netnih.gov The precipitated proteins are then removed by centrifugation, and the resulting supernatant, containing the analyte and internal standard, is further processed or directly injected into the LC-MS/MS system.

While protein precipitation is a simpler and faster technique compared to SPE, it may result in a less clean extract, potentially leading to more significant matrix effects. nih.gov In some methods, protein precipitation is used as an initial clean-up step, followed by SPE for further purification. researchgate.net

Research Findings and Data Tables

Table 1: LC-MS/MS and UPLC-MS/MS Method Parameters for Desmopressin Analysis

ParameterMethod 1Method 2Method 3
Chromatography UPLCUPLC-MS/MSLC-MS/MS
Column ACQUITY UPLC HSS T3 C18, 1.8 µm, 2.1 x 100 mmAquity UPLC HSS T3Agilent 300 Extend C (150 x 2.1 mm, 3.5 μm)
Mobile Phase A: Acidic aqueous bufferB: AcetonitrileA: 1 mM ammonium (B1175870) formate (B1220265) bufferB: MethanolA: water, 0.1 % acetic acidB: acetonitrile, 0.1% acetic acid
Flow Rate GradientGradient0.750 ml/min
Injection Volume Not Specified20 µL50 µL
Mass Spectrometer Xevo TQ-STriple-quadrupoleAB SCIEX Triple Quad™ 6500
Ionization Mode Positive ion electrosprayPositive ion electrosprayPositive ion mode
MRM Transition (Desmopressin) 535 -> 328Not Specified525.4/328.0
MRM Transition (this compound) Not SpecifiedNot Specified537.9/328.0
Linear Range Not Specified1.01–200 pg/mL0.500 to 100.760 pg/mL
LLOQ 1 pg/mL1.01 pg/mL0.500 pg/mL
Reference waters.comwaters.com nih.govresearchgate.net researchgate.net

Table 2: Sample Preparation Details

ParameterMethod 1Method 2Method 3
Technique Solid-Phase Extraction (SPE)Solid-Phase Extraction (SPE)Solid-Phase Extraction (SPE)
SPE Chemistry Weak Cation Exchange (WCX)Weak Cation Exchange (WCX)Weak Cation Exchange
Biological Matrix Rat PlasmaHuman PlasmaHuman Plasma
Sample Volume 500 µL200 µL1000 µL
Extraction Recovery (Desmopressin) Not Specified77.3%92.72%
Extraction Recovery (this compound) Not Specified77.7%77.89%
Reference waters.comwaters.com nih.gov technologynetworks.com

Chromatographic Conditions

The successful analysis of this compound, often used as an internal standard in quantitative bioanalytical methods, relies on highly selective and efficient chromatographic separation. This is typically achieved using reversed-phase high-performance liquid chromatography (HPLC) or ultra-performance liquid chromatography (UPLC). The optimization of chromatographic conditions, including column selection, mobile phase composition, elution mode, and flow rate, is critical for achieving the desired sensitivity, peak shape, and resolution from endogenous interferences.

Column Selection (e.g., C18, HSS T3)

The choice of the analytical column is fundamental to the separation process. For this compound and its non-labeled analogue, reversed-phase columns are predominantly used.

C18 (Octadecyl) Columns: C18 columns are widely employed due to their hydrophobic stationary phase, which provides excellent retention for peptides like desmopressin. Several studies have successfully utilized C18 columns for the analysis of desmopressin. For instance, an Agilent 300 Extend C18 (150 x 2.1 mm, 3.5 μm) column was used in a high-throughput method. technologynetworks.comresearchgate.net Another method employed an Acquity UPLC Peptide BEH C18 column (50 × 2.1 mm, 1.7 µm) for the separation of similar peptides. mdpi.com The selection of a C18 column often depends on the specific requirements of the assay, such as the need for compatibility with high-pressure UPLC systems or specific particle sizes for improved efficiency. A Chromolith® Performance RP-18e column has also been reported for the isocratic separation of desmopressin. nih.gov

HSS T3 Columns: High Strength Silica (B1680970) (HSS) T3 columns are another popular choice, particularly for UPLC applications. These columns, which contain a C18 ligand bonded to a high-strength silica particle, are designed to retain and separate polar compounds. selectscience.net An Acquity UPLC HSS T3 column (100 mm × 2.1 mm, 1.8 µm) was found to be effective for the chromatographic separation of desmopressin from plasma extracts, providing excellent peak shape and resolution. nih.govresearchgate.netwaters.com The unique bonding of the T3 phase allows for enhanced retention of polar analytes, which can be advantageous for peptides.

Table 1: Examples of Analytical Columns Used in Desmopressin Analysis
Column TypeSpecific ColumnDimensionsParticle SizeReference
C18Agilent 300 Extend C18150 x 2.1 mm3.5 µm technologynetworks.comresearchgate.net
C18Acquity UPLC Peptide BEH C1850 x 2.1 mm1.7 µm mdpi.com
HSS T3Acquity UPLC HSS T3100 x 2.1 mm1.8 µm nih.govwaters.com
RP-18eChromolith® Performance RP-18e150 x 4.6 mm5 µm nih.gov
Mobile Phase Composition and Buffers (e.g., Acetonitrile, Methanol, Formic Acid, Acetic Acid, Ammonium Formate, Phosphate (B84403) Buffer)

The mobile phase composition is a critical parameter that influences retention, selectivity, and ionization efficiency in mass spectrometry. It typically consists of an aqueous component and an organic modifier, often with additives to control pH and improve peak shape.

Organic Solvents: Acetonitrile and methanol are the most common organic solvents used in the mobile phase for desmopressin analysis. technologynetworks.commdpi.comnih.gov Acetonitrile is often favored in LC-MS/MS applications for its lower viscosity and superior UV transparency. fishersci.casigmaaldrich.com Some methods have found that methanol can be a suitable organic solvent, particularly when optimizing for the desired charge state of the analyte in the mass spectrometer source. researchgate.net

Aqueous Phase and Additives: The aqueous part of the mobile phase almost always contains an additive to control the pH and act as an ion-pairing agent.

Formic Acid: A common additive is formic acid, typically at a concentration of 0.1%. mdpi.comfishersci.casigmaaldrich.com It helps to protonate the analyte, which is beneficial for positive mode electrospray ionization, and can improve chromatographic peak shape. fishersci.ca

Acetic Acid: Similar to formic acid, 0.1% acetic acid is also used to acidify the mobile phase, aiding in the ionization of desmopressin. technologynetworks.comresearchgate.net

Ammonium Formate: Ammonium formate buffer (e.g., 1 mM) is another effective mobile phase component. nih.govresearchgate.netresearchgate.net It provides pH control and can enhance chromatographic performance and MS sensitivity.

Phosphate Buffer: While less common in LC-MS methods due to their non-volatile nature which can contaminate the ion source, phosphate buffers are used in HPLC-UV methods. nih.gov

The choice between these additives depends on the specific column chemistry and the detection technique being used.

Table 2: Examples of Mobile Phase Compositions for Desmopressin Analysis
Aqueous Phase (A)Organic Phase (B)Reference
0.1% Acetic Acid in Water0.1% Acetic Acid in Acetonitrile technologynetworks.comresearchgate.net
1 mM Ammonium Formate BufferMethanol nih.govresearchgate.net
0.1% Formic Acid in Water0.1% Formic Acid in Acetonitrile mdpi.com
0.1% Trifluoroacetic Acid (TFA) in Water (pH 2.5)Acetonitrile nih.govijpsonline.com
Gradient Elution Parameters and Run Time Optimization

Gradient elution is the standard technique for analyzing peptides like this compound, as it allows for the efficient elution of analytes with varying polarities and provides sharper peaks compared to isocratic elution.

The gradient program involves changing the proportion of the organic mobile phase (B) over the course of the analytical run. A typical gradient starts with a low percentage of organic solvent to allow for the retention of the analyte on the column, followed by a gradual increase to elute the analyte, and then a final wash at a high organic concentration to clean the column before re-equilibration.

For example, one method starts with 15% B, holds for 1.5 minutes, increases to 50% B over the next 2 minutes, and then returns to the initial conditions, resulting in a total run time of 5.0 minutes. researchgate.net Another UPLC method employed a gradient from 30% to 95% organic phase over 3.5 minutes, with a total cycle time of 6 minutes from injection to injection. waters.com A longer gradient involved an initial hold at 2.0% B for 0.5 minutes, a linear increase to 90% B over 1.5 minutes, and a hold at 90% B for 0.3 minutes. mdpi.com

Run time optimization is crucial, especially in high-throughput environments. The goal is to achieve adequate separation of the analyte from interferences in the shortest time possible without compromising peak shape or sensitivity. Modern UPLC systems allow for very fast gradients and short run times, often under 10 minutes. sciex.com

Table 3: Example of a Gradient Elution Program
Time (minutes)% Mobile Phase A (Aqueous)% Mobile Phase B (Organic)Reference
0.08515 researchgate.net
1.58515
3.55050
3.518515
5.08515
Flow Rate Optimization

The mobile phase flow rate is another key parameter affecting the analysis time, efficiency, and sensitivity. The optimal flow rate is dependent on the column's internal diameter and particle size.

For standard analytical HPLC columns (e.g., 2.1 mm to 4.6 mm ID), flow rates typically range from 0.5 mL/min to 1.6 mL/min. mdpi.comnih.gov A flow rate of 0.750 mL/min was used with a 2.1 mm ID C18 column, which is considered a high flow rate beneficial for high-throughput analysis. technologynetworks.comresearchgate.net

For UPLC systems with smaller particle size columns (e.g., <2 µm), lower flow rates are common to maintain optimal linear velocity and achieve high efficiency.

Microflow LC-MS techniques have been implemented to improve ionization efficiency and assay sensitivity. In one such method, a flow rate of 5 µL/min was applied, which significantly enhanced the ionization of desmopressin and allowed for a lower limit of quantitation using a smaller plasma sample volume. sciex.com

Mass Spectrometric Parameters

Mass spectrometry (MS), particularly tandem mass spectrometry (MS/MS), is the detection method of choice for the quantitative analysis of this compound due to its exceptional sensitivity and selectivity.

Ionization Mode (e.g., Electrospray Ionization Positive Mode)

Electrospray Ionization (ESI) is the most suitable ionization technique for polar and thermally labile molecules like peptides. For desmopressin and its deuterated isotopologues, ESI is performed in the positive ion mode . technologynetworks.comresearchgate.netnih.govwaters.com This is because the arginine residue and the N-terminal amino group in the desmopressin structure are basic and readily accept protons in the acidic mobile phase, forming positively charged ions. researchgate.net

The intensity of the signal obtained in the positive mode is significantly higher than in the negative ion mode. nih.gov The analysis is typically performed by monitoring the transition of a precursor ion to one or more product ions in Multiple Reaction Monitoring (MRM) mode. For desmopressin, the doubly charged molecular ion [M+2H]²⁺ at m/z 535.4 or 535.5 is often selected as the precursor ion for fragmentation, as it can provide better sensitivity than the singly charged ion. technologynetworks.comnih.govnih.gov The corresponding precursor ion for this compound would be monitored at a higher m/z value. sciex.com

Multiple Reaction Monitoring (MRM) Transitions for Desmopressin and this compound

Multiple Reaction Monitoring (MRM) is a highly specific and sensitive mass spectrometry technique used for quantifying compounds in complex mixtures. It involves monitoring a specific precursor ion to product ion transition. For Desmopressin and its deuterated analog, this compound, the doubly charged molecular ions are often selected as precursor ions to enhance sensitivity.

Several studies have reported optimized MRM transitions for the analysis of Desmopressin and this compound. The most common transition for Desmopressin involves a precursor ion of m/z 535.4 or 535.5 and a product ion of m/z 328.2 or 328.3. nih.govsciex.comcelerion.com For this compound, the precursor ion is typically m/z 537.9 or 540.5, which fragments to the same product ion at m/z 328.2. sciex.comcelerion.com One study utilized a d8 labeled internal standard with a precursor ion of m/z 539.7 and a product ion of m/z 328.4. nih.govresearchgate.net

Table 1: Reported MRM Transitions for Desmopressin and this compound

CompoundPrecursor Ion (m/z)Product Ion (m/z)Reference
Desmopressin535.5328.3 nih.gov
Desmopressin-d8539.7328.4 nih.gov
Desmopressin535.4328.2 sciex.com
Desmopressin535.4794.3 sciex.com
This compound537.9328.2 sciex.com
Desmopressin535.5328.2 celerion.com
This compound540.5328.2 celerion.com
Desmopressin525.4328.0 researchgate.net
This compound537.9328.0 researchgate.net

This table is interactive. You can sort and filter the data.

Detector Settings and Sensitivity Enhancements (e.g., IonDrive Technology)

To achieve the low detection limits required for therapeutic peptide analysis, advanced mass spectrometer technology is often employed. Technologies like the IonDrive™ Turbo V Source, IonDrive™ QJet Ion Guide, and IonDrive™ High Energy Detector contribute to enhanced sensitivity. researchgate.nettechnologynetworks.com These features improve ionization efficiency, increase ion sampling, and boost the dynamic range of the detector. researchgate.nettechnologynetworks.com The use of microflow LC, which operates at lower flow rates than conventional LC, can also significantly enhance the signal-to-noise ratio by improving ionization efficiency. labcompare.com

Collision Energy (CE) and Declustering Potential (DP) Optimization

Collision Energy (CE) and Declustering Potential (DP) are critical parameters that must be optimized to ensure maximal sensitivity and specificity of the MRM assay. CE is the energy applied to induce fragmentation of the precursor ion in the collision cell, while DP is a voltage applied to prevent ion clustering. bioanalysis-zone.comuab.edu

For Desmopressin, reported optimized CE values range from 14 V to 27 V. nih.govsciex.com The DP has been reported at 50 V in some methods. sciex.com For the internal standard, this compound, a CE of 22 V and a DP of 50 V have been utilized. sciex.com Another study reported a CE of 12 V for the d8-labeled internal standard. nih.gov The optimization of these parameters is compound-dependent and crucial for achieving the desired analytical performance. bioanalysis-zone.com

Analytical Method Validation Parameters (Research-focused)

The validation of analytical methods is essential to ensure the reliability and accuracy of the data generated. Key validation parameters for research-focused assays include linearity, lower limit of quantification, precision, and accuracy.

Linearity and Calibration Curve Range

A linear relationship between the concentration of the analyte and the detector response is a fundamental requirement for quantitative analysis. For Desmopressin, linearity has been demonstrated over various concentration ranges.

Table 2: Linearity and Calibration Curve Ranges for Desmopressin Analysis

Calibration Curve Range (pg/mL)Correlation Coefficient (r)Reference
0.5 - 100>0.99 researchgate.netresearchgate.net
0.5 - 2500.997 sciex.comlabcompare.com
0.500 - 100.7600.9996 technologynetworks.com
1.01 - 200≥0.99 nih.govresearchgate.net
2.5 - 5000.99 sciex.com

This table is interactive. You can sort and filter the data.

Lower Limit of Quantification (LLOQ) Determination

The Lower Limit of Quantification (LLOQ) is the lowest concentration of an analyte in a sample that can be reliably quantified with acceptable precision and accuracy. For the highly potent peptide Desmopressin, achieving a low LLOQ is critical.

Table 3: Reported LLOQ Values for Desmopressin

LLOQ (pg/mL)Reference
0.5 sciex.comresearchgate.nettechnologynetworks.comlabcompare.comresearchgate.net
1.01 nih.govresearchgate.net
1.95 e-b-f.eu
2.00 celerion.com
2.5 sciex.comnih.gov

This table is interactive. You can sort and filter the data.

Precision and Accuracy Assessment (Intra-day, Inter-day)

Precision refers to the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample, while accuracy refers to the closeness of the mean of a set of results to the true value. These are typically assessed at multiple concentration levels, including the LLOQ and quality control (QC) samples at low, medium, and high concentrations.

Several studies have reported robust precision and accuracy for Desmopressin assays. For example, one study demonstrated intra-day and inter-day precision (as coefficient of variation, CV%) and accuracy within acceptable limits. nih.gov Another study reported accuracy between 91.82% and 104.34%. sciex.com A microflow LC method showed accuracy ranging from 85% to 111% with CVs below 7%. sciex.com At the LLOQ of 1.01 pg/mL, one method reported a precision of 4.10% and an accuracy of 107.8%. nih.gov

Recovery and Matrix Effects Evaluation

The successful quantification of this compound in biological samples is contingent upon the efficiency of the extraction process and the mitigation of matrix effects. Recovery is the efficiency of the analytical process, expressed as the percentage of the analyte recovered from the matrix. sepscience.com The matrix effect refers to the alteration of ionization efficiency by co-eluting components from the sample matrix, which can lead to ion suppression or enhancement and affect the accuracy and precision of the results. nih.govnih.gov this compound, as a stable isotope-labeled internal standard (SIL-IS), is crucial in this context. It is assumed to have nearly identical chemical and physical properties to the unlabeled analyte (desmopressin), meaning it should experience similar recovery rates and matrix effects. By comparing the response of the analyte to the SIL-IS, variations caused by these phenomena can be normalized.

Various sample preparation techniques are employed to extract desmopressin and its deuterated analogue from complex matrices like human plasma. These include protein precipitation (PP), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). nih.gov SPE, particularly using mixed-mode cartridges like Oasis WCX (Weak Cation Exchange), has proven to be a highly effective technique. It selectively extracts and concentrates the peptides, leading to high recovery and minimal matrix effects. nih.govpragolab.czresearchgate.net

Research findings have quantified the recovery and matrix effects in methods utilizing this compound or its non-deuterated counterpart. For instance, one high-throughput method using a this compound internal standard reported a mean percent recovery of 93% for desmopressin and 78% for the internal standard. researchgate.net Another study estimated the extraction efficiency at approximately 40% and ion suppression at 5% at the limit of detection. ugent.be The goal is to develop a rugged extraction method that yields consistent and accurate results across different batches of the biological matrix. nih.gov In one UPLC-MS/MS assay, no significant matrix effect was observed across eight different batches of human plasma, with precision and accuracy for quality control samples remaining high. nih.gov

Table 1: Reported Recovery and Matrix Effect Data for Desmopressin Analytical Methods

ParameterReported ValueMethodological ContextSource(s)
Analyte Recovery 93% (mean)High-throughput LC/MS/MS method with this compound IS. researchgate.net
Internal Standard Recovery 78%High-throughput LC/MS/MS method with this compound IS. researchgate.net
Extraction Efficiency ~40%LC-ESI-MS/MS method at the limit of detection (50 pg/ml). ugent.be
Ion Suppression ~5%LC-ESI-MS/MS method at the limit of detection (50 pg/ml). ugent.be
Overall Recovery >60%LC/MS/MS method for 14 prohibited peptides. dshs-koeln.de
Matrix Effect <35%LC/MS/MS method for 14 prohibited peptides. dshs-koeln.de

Stability Indicating Analytical Methods (for research material)

A stability-indicating analytical method (SIAM) is a validated quantitative analytical procedure that can accurately and precisely measure the concentration of an active pharmaceutical ingredient (API) without interference from its degradation products, impurities, or excipients. ijpsjournal.comijpsjournal.com The development of a SIAM is crucial for assessing the stability of a drug substance and ensuring the quality of research materials. For this compound, which serves as a reference standard, its stability is paramount for the accuracy of the analytical methods it is used in.

The development of a SIAM typically involves forced degradation (stress testing) of the analyte. ijpsjournal.com The drug substance is subjected to harsh conditions such as acid and base hydrolysis, oxidation, photolysis, and thermal stress to produce potential degradation products. ijpsjournal.comijpsjournal.com An analytical technique, usually reverse-phase HPLC (RP-HPLC) with a UV or mass spectrometric detector, is then developed to separate the intact drug from all the generated degradation products. ijpsjournal.com

Studies on desmopressin have demonstrated this process. Forced degradation under acidic conditions, for example, has been shown to degrade the peptide. longdom.org The developed HPLC methods were able to resolve the main desmopressin peak from any degradation products, with peak purity analysis confirming that the analyte peak is homogeneous and free from co-eluting impurities. ijpsjournal.comijpsjournal.com The stability of desmopressin has also been evaluated in biological matrices like plasma, with studies assessing its stability under various storage and handling conditions, including multiple freeze-thaw cycles and storage at room temperature. researchgate.net this compound, used as an internal standard in such studies, is expected to exhibit similar stability characteristics to the unlabeled drug, ensuring reliable quantification even if some degradation occurs during sample processing or storage.

Table 2: Conditions for Forced Degradation Studies of Desmopressin

Stress ConditionTypical Reagent/ParameterPurposeSource(s)
Acid Hydrolysis 0.1 N HClTo induce acid-catalyzed degradation. longdom.orgresearchgate.net
Base Hydrolysis 0.1 N NaOHTo induce base-catalyzed degradation. ijpsjournal.com
Oxidative Degradation Hydrogen Peroxide (e.g., 30%)To simulate oxidative stress. ijpsjournal.com
Thermal Degradation Elevated temperature (e.g., 105°C)To assess heat stability. ijpsjournal.com
Photolytic Degradation High-intensity light (e.g., 1.2 million lux hours)To assess light sensitivity. ijpsjournal.com
Humidity Degradation High humidity (e.g., 25°C/92%RH)To assess stability in humid conditions. ijpsjournal.com

Traceability and Regulatory Compliance for Reference Standards in Analytical Research

In analytical research and quality control, reference standards are materials of established purity and identity used to calibrate instruments and validate analytical methods. The quality and reliability of these standards are fundamental to ensuring the accuracy and comparability of analytical data. This compound is used as such a reference standard, specifically as an internal standard in chromatographic assays. axios-research.comsynzeal.com

For a reference standard to be suitable for regulated pharmaceutical analysis, it must come with comprehensive characterization data and be compliant with regulatory guidelines. aquigenbio.comsynzeal.com This includes a detailed Certificate of Analysis (CoA) that documents its identity, purity, and other critical properties. synzeal.com The use of well-characterized reference standards is essential for applications such as analytical method development, method validation (AMV), and quality control (QC) testing during drug development and manufacturing. synzeal.comaquigenbio.com

A key concept in this domain is metrological traceability. This is the property of a measurement result whereby the result can be related to a reference through a documented, unbroken chain of calibrations, each contributing to the measurement uncertainty. sigmaaldrich.com For chemical measurements, this traceability is often to a primary standard, such as those from a National Metrology Institute (e.g., NIST) or a pharmacopeia (e.g., USP, EP). sigmaaldrich.com Suppliers of this compound reference standards often state that their products can be used as reference standards with traceability to pharmacopeial standards. axios-research.comaquigenbio.comaquigenbio.com

Regulatory bodies like the United States Pharmacopeia (USP) provide official reference standards for many drug substances. sigmaaldrich.comusp.org These are considered primary standards within the pharmaceutical industry and are used to ensure that drug products meet the required quality specifications. sigmaaldrich.com While a this compound standard might be produced by a commercial supplier, its calibration against a USP or EP primary standard of desmopressin provides the necessary traceability for its use in regulatory submissions like Abbreviated New Drug Applications (ANDAs). aquigenbio.comsynzeal.comaquigenbio.com Adherence to these principles of traceability and the use of high-quality, compliant reference standards are non-negotiable for ensuring data integrity and patient safety in the pharmaceutical industry. sigmaaldrich.comwho.int

Pharmacokinetic and Metabolic Research Implications of Deuteration

Isotope Effects on Metabolic Stability and Enzyme Kinetics

The substitution of hydrogen with deuterium (B1214612) can significantly slow down the rate of metabolic reactions, a phenomenon that has been extensively studied to enhance the properties of therapeutic agents. researchgate.net

The Kinetic Isotope Effect (KIE) describes the change in the rate of a chemical reaction when an atom in the reactants is replaced with one of its isotopes. pharmaffiliates.com The KIE is most pronounced when replacing hydrogen (¹H) with deuterium (²H or D) because it doubles the atomic mass. pharmaffiliates.com This mass difference alters the vibrational energy of the chemical bonds. A carbon-deuterium (C-D) bond has a lower zero-point energy than a corresponding carbon-hydrogen (C-H) bond, making it stronger and requiring more energy to break. researchgate.nettechnologynetworks.com Consequently, reactions involving the cleavage of a C-D bond are typically slower than those involving a C-H bond. pharmaffiliates.com This is referred to as a primary KIE and is quantified as the ratio of the reaction rate constants (kH/kD). pharmaffiliates.com

The cytochrome P450 (CYP450) family of enzymes is responsible for the metabolism of a vast majority of drugs. researchgate.net These enzymes often catalyze reactions involving C-H bond cleavage. chemicalbook.compharmaffiliates.com Introducing deuterium at these metabolic "hot spots" can significantly reduce the rate of CYP450-mediated metabolism. researchgate.net However, the outcome is not always predictable and depends on the specific drug and the position of deuteration. researchgate.net In some cases, slowing metabolism at one site can lead to "metabolic switching," where the drug is metabolized through an alternative pathway, which could potentially generate different metabolites. chemicalbook.comresearchgate.net The complexity of CYP450 reaction mechanisms means that a KIE on intrinsic clearance must be empirically determined for each compound.

Pharmacokinetic Alterations Induced by Deuteration (General Principles)

By attenuating metabolic breakdown, deuteration can lead to significant and often beneficial changes in the pharmacokinetic profile of a drug.

A reduction in the rate of metabolism, particularly first-pass metabolism in the liver and gut wall, can lead to a greater amount of the administered drug reaching systemic circulation. frontiersin.org This results in an increased Area Under the Curve (AUC), which represents total drug exposure over time, and a higher Maximum Plasma Concentration (Cmax). technologynetworks.com For example, studies with deuterated methadone (d9-methadone) showed a significant 5.7-fold increase in AUC and a 4.4-fold increase in Cmax compared to its non-deuterated counterpart. Similarly, the deuterated anticancer agent HC-1119 demonstrated a higher AUC in animal models compared to enzalutamide.

CompoundParameterFold Increase vs. Non-deuteratedSpecies
d9-Methadone AUC5.7Mouse
Cmax4.4Mouse
HC-1119 AUCHigherMouse, Rat, Dog
CTP-656 AUC1.09Rat
Cmax1.03Rat
AUC1.69Dog
Cmax1.54Dog
This table presents data on the pharmacokinetic effects of deuteration for various compounds as found in cited literature.

By decreasing the rate of metabolic clearance, deuteration can extend the biological half-life (t½) of a drug. frontiersin.org A longer half-life means the drug remains in the body for a longer period, which can allow for less frequent dosing, potentially improving patient adherence. researchgate.net The first FDA-approved deuterated drug, deutetrabenazine, was developed based on this principle to offer a more favorable pharmacokinetic profile with an extended half-life of its active metabolites compared to tetrabenazine. researchgate.net

The Case of Desmopressin-d5

Despite the well-established principles of utilizing deuteration to improve drug pharmacokinetics, a review of the scientific literature reveals no studies on the metabolic stability, enzyme kinetics, or pharmacokinetic profile of this compound as a therapeutic agent.

The available research exclusively documents the use of This compound as an internal standard in bioanalytical methods, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). researchgate.netpharmaffiliates.com In this context, its role is to improve the accuracy and precision of quantifying the non-deuterated form of desmopressin (B549326) in biological samples like plasma. researchgate.netpharmaffiliates.com

Furthermore, the parent compound, desmopressin, is a synthetic peptide analogue of the human hormone vasopressin. researchgate.net As a peptide, its metabolic fate is presumed to be catabolism into its constituent amino acids, and it is not known to be a substrate for the cytochrome P450 enzymes that are the primary targets for modification through the deuterium kinetic isotope effect. researchgate.net This fundamental metabolic pathway likely explains the absence of research into deuteration of desmopressin for the purpose of altering its pharmacokinetic profile.

Desmopressin Metabolism in Research Contexts (Non-Deuterated Analog for Comparative Study)

Understanding the metabolic profile of the original, non-deuterated desmopressin molecule is crucial for contextualizing the research implications of this compound.

In vitro studies using human liver microsomes have consistently demonstrated that desmopressin does not undergo significant metabolism by the cytochrome P450 enzyme system. tga.gov.auhpra.iemedicines.iecloudfront.net This finding suggests that hepatic metabolism via CYP450 pathways is unlikely to be a major route of elimination for desmopressin in vivo. hpra.iehres.ca Furthermore, desmopressin has been shown not to inhibit major CYP450 isozymes, indicating a low potential for it to interfere with the metabolism of other drugs that are substrates for these enzymes. hpra.iemedicines.ie

Pharmacokinetic Parameters of Desmopressin in Relation to Renal Function
Renal Function StatusParameterValueSource
Healthy SubjectsFraction Excreted Unchanged (fe)47% - 52% tga.gov.aunih.gov
Systemic Clearance~7.6 - 10 L/hr tga.gov.aunih.gov
Terminal Half-Life (t1/2)~2.8 - 3.7 hours tga.gov.aunih.gov
Severe Renal ImpairmentFraction Excreted Unchanged (fe)21% nih.gov
Systemic Clearance~2.9 L/hr nih.gov
Terminal Half-Life (t1/2)~8.7 - 10 hours nih.govfda.gov

Desmopressin is a synthetic analogue of the natural hormone arginine vasopressin. Its structure has been modified to enhance its therapeutic properties and metabolic stability. cloudfront.net Key modifications include:

Deamination of cysteine at position 1, which protects the molecule from degradation by aminopeptidases. tga.gov.auferring.ca

Substitution of L-arginine with D-arginine at position 8, which confers resistance to cleavage by peptidases that would normally inactivate vasopressin. tga.gov.aumdpi.com

These structural changes make desmopressin significantly more resistant to enzymatic degradation compared to its natural counterpart, vasopressin. patsnap.comaapharma.cahres.ca This inherent stability contributes to its longer duration of action and its limited metabolic breakdown before renal excretion. wfsahq.orghres.ca While some degradation by enzymes like α-chymotrypsin can be demonstrated in vitro, the molecule is largely stable against the peptidases found in plasma. hres.canih.gov

Mechanistic and Preclinical Research Applications of Desmopressin D5

Desmopressin-d5 as a Research Probe in Biochemical and Signaling Pathways

The unique properties of this compound make it an ideal probe for investigating complex biological processes at the molecular level.

Elucidation of Biosynthetic Pathways (general for deuterated amino acids)

Deuterated amino acids are instrumental in tracing metabolic fates and understanding the intricacies of biosynthetic pathways. nih.govfrontiersin.org The introduction of deuterium (B1214612), a stable isotope of hydrogen, creates a "heavy" version of the molecule that can be distinguished from its non-deuterated counterparts using techniques like mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy. nih.gov This labeling allows researchers to follow the journey of the amino acid through various enzymatic reactions and metabolic networks. frontiersin.orgcore.ac.uk By analyzing the incorporation of deuterium into downstream metabolites, scientists can map out novel biosynthetic routes and quantify the flux through different metabolic pathways. core.ac.ukpnas.org This approach has been pivotal in understanding the synthesis of a wide range of biologically important molecules. core.ac.uk

Studies of Vasopressin V2 Receptor (V2R) Activation and Downstream Signaling

Desmopressin (B549326) is a selective agonist for the vasopressin V2 receptor (V2R), a G protein-coupled receptor (GPCR) crucial for regulating water homeostasis. biorxiv.orgnih.govresearchgate.net this compound, by virtue of its structural similarity to desmopressin, is employed to study the activation of V2R and the subsequent signaling events. Upon binding to V2R, primarily located on the basolateral membrane of renal collecting duct cells, it initiates a conformational change in the receptor. biorxiv.orgnih.gov This activation leads to the engagement of the stimulatory G protein (Gs), which is a hallmark of GPCR activation. biorxiv.orgfrontiersin.org

The use of deuterated ligands like this compound can aid in detailed binding assays and structural studies to understand the precise molecular interactions between the agonist and the receptor. nih.gov Research has shown that even minor structural changes in vasopressin analogs can lead to biased signaling, where the receptor preferentially activates certain downstream pathways over others. biorxiv.org Desmopressin itself is a potent and selective V2R agonist. frontiersin.org Studies using related vasopressin analogs have demonstrated that the V2R can engage with a wide array of G proteins, not limited to Gs, but also including members of the Gi/o and G12/13 families. biorxiv.org

Investigations into Second Messenger Systems (e.g., Cyclic Adenosine (B11128) Monophosphate (cAMP) Pathway)

The activation of the V2R by agonists such as desmopressin triggers a well-defined second messenger cascade. nih.gov The primary downstream effector of the Gs protein is adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic adenosine monophosphate (cAMP). nih.gov The resulting increase in intracellular cAMP levels is a critical step in the signaling pathway. nih.govnih.gov

This compound can be utilized to meticulously study the dynamics of this pathway. By stimulating cells with the deuterated compound, researchers can quantify the production of cAMP and the activation of its main downstream target, protein kinase A (PKA). nih.gov PKA, in turn, phosphorylates various intracellular proteins, leading to the ultimate physiological response, such as the translocation of aquaporin-2 water channels to the apical membrane of collecting duct cells, which increases water reabsorption. frontiersin.org Studies on related vasopressin analogs have shown a direct correlation between V2R stimulation and increased intracellular cAMP concentrations. nih.gov This cAMP-dependent signaling is not only crucial for the antidiuretic effect but has also been implicated in other cellular processes, including the activation of endothelial nitric oxide synthase (eNOS). nih.gov

In vitro and Ex vivo Research Models

The utility of this compound extends to various in vitro and ex vivo models, allowing for controlled investigation of its biological effects.

Isolated Tissue Studies (e.g., Rat Tracheal Smooth Muscle)

Isolated tissue preparations provide a valuable platform for studying the direct pharmacological effects of compounds on specific tissues. A study on isolated rat tracheal smooth muscle investigated the effects of desmopressin. nih.govnih.gov The findings indicated that desmopressin, at higher concentrations (10⁻⁵ M and 10⁻⁴ M), could inhibit the contraction of tracheal smooth muscle induced by methacholine, a parasympathetic mimetic. nih.gov It also inhibited electrically induced spike contractions of the trachea. nih.gov However, desmopressin alone did not have a significant effect on the basal tension of the trachea. nih.gov These results suggest a potential inhibitory effect of desmopressin on parasympathetic activity in the trachea. nih.govnih.gov While this study used non-deuterated desmopressin, this compound could be employed in similar models for pharmacokinetic and metabolic studies within the tissue itself.

Cell-Based Assays (e.g., Kidney Collecting Duct Cells, Cancer Cell Lines for related vasopressin analogs)

Cell-based assays are fundamental tools in preclinical research, offering a controlled environment to dissect cellular mechanisms.

Kidney Collecting Duct Cells: Murine collecting duct cells are a key in vitro model for studying the effects of vasopressin and its analogs. nih.gov These cells endogenously express V2R and respond to agonists like desmopressin with an increase in aquaporin-2 expression and translocation, mimicking the in vivo antidiuretic response. nih.govresearcher.life this compound can be used in these cell lines to precisely quantify receptor binding, internalization, and the downstream signaling events, including cAMP production and protein phosphorylation. nih.gov Research has shown that these cells can also produce vasopressin locally, which can be modulated by factors like hypertonicity. nih.gov

Cancer Cell Lines for related vasopressin analogs: The V2R is also expressed in some cancer cell lines, and its activation can have antiproliferative effects. nih.gov Studies on human breast cancer cell lines, such as MCF-7, have shown that vasopressin analogs can inhibit cell proliferation. nih.gov This effect is often associated with an increase in intracellular cAMP. nih.gov For instance, a novel desmopressin analogue, [V4Q5]dDAVP, demonstrated cytostatic effects on MCF-7 cells. nih.gov Similarly, desmopressin has been shown to inhibit the proliferation of the canine mammary cancer cell line CMT-U27. frontiersin.org The antiproliferative action is believed to be mediated through the V2 receptor and the subsequent increase in cAMP. frontiersin.org The use of this compound in such cancer cell line models could help in understanding the pharmacokinetics and target engagement of this class of compounds in a cancer context.

Microsomal Metabolism Studies (e.g., Human Liver Microsomes)

In vitro studies utilizing human liver microsomes are fundamental for predicting the metabolic fate of a drug in the human body. oyc.co.jpcellgs.com These subcellular fractions are enriched with cytochrome P450 (CYP) enzymes, which are responsible for the phase I metabolism of a vast number of xenobiotics. oyc.co.jpcellgs.com

Research has consistently shown that Desmopressin undergoes minimal to no significant metabolism by the cytochrome P450 system in human liver microsomes. tga.gov.audrugbank.comfda.govhpra.iemedicines.org.uktga.gov.au This low level of hepatic metabolism is attributed to the structural modifications of Desmopressin compared to the endogenous hormone arginine vasopressin, specifically the deamination of cysteine and the substitution of L-arginine with D-arginine. drugbank.com These changes are thought to protect the molecule from degradation by vasopressinases. tga.gov.au Consequently, it is unlikely that Desmopressin interacts with drugs that affect or are metabolized by hepatic CYP enzymes. hpra.iemedsinfo.com.au

This compound is instrumental in these in vitro metabolism studies. It is used as an internal standard to accurately quantify the parent compound, Desmopressin, over time when incubated with human liver microsomes. The use of a stable isotope-labeled internal standard like this compound is crucial for correcting for any variability in sample processing and instrument response, thereby ensuring the accuracy of the metabolic stability assessment. sciex.comtechnologynetworks.comsciex.com

Table 1: In Vitro Metabolism of Desmopressin in Human Liver Microsomes

ParameterFindingSignificanceReference
Metabolizing SystemCytochrome P450 (CYP) SystemPrimary enzyme system for drug metabolism in the liver. tga.gov.autga.gov.au
Metabolism of DesmopressinNo significant metabolism observed.Low potential for hepatic drug-drug interactions. tga.gov.audrugbank.comfda.govhpra.iemedicines.org.uk
Role of this compoundInternal standard for quantification.Ensures accurate measurement of Desmopressin concentration. sciex.comtechnologynetworks.comsciex.com

Preclinical Animal Model Investigations (Mechanistic and Pharmacological Focus)

Preclinical animal models are essential for understanding the in vivo behavior of a drug candidate, including its pharmacological effects and how it is distributed throughout the body.

Desmopressin is known for its potent antidiuretic and hemostatic effects. drugbank.comjapi.org Animal models, such as rats and dogs, are used to evaluate these pharmacological activities.

Antidiuretic Effects: In animal models, Desmopressin has been shown to reduce urine output and increase urine osmolality, mimicking its therapeutic effect in conditions like central diabetes insipidus. wedgewood.com Studies in rats have demonstrated that both central and peripheral administration of Desmopressin can increase locomotor activity, suggesting a potential central nervous system effect. nih.gov

Hemostatic Effects: Desmopressin increases the plasma levels of factor VIII and von Willebrand factor (vWF), which are crucial for blood clotting. japi.orgdoi.org This effect has been demonstrated in animal models and is the basis for its use in certain bleeding disorders. doi.orgnih.govjcu.cz For example, in a mouse model of mammary carcinoma, perioperative treatment with Desmopressin significantly reduced lymph node and lung metastasis, highlighting its hemostatic and potential anti-cancer properties. nih.gov In dogs, Desmopressin has been shown to increase plasma levels of FVIII and vWF in a dose-dependent manner. jcu.cz

In these studies, while not always explicitly mentioned, the principles of using labeled compounds like this compound for pharmacokinetic/pharmacodynamic (PK/PD) modeling are highly relevant for accurately correlating drug exposure with its pharmacological effects.

Disposition studies, which encompass absorption, distribution, metabolism, and excretion (ADME), are critical for understanding the fate of a drug in an organism. The use of deuterated compounds like this compound is particularly valuable for these studies, as they can be easily traced and quantified in various tissues and fluids.

While specific studies on the organ distribution of this compound are not widely published, the principles of such studies using deuterated compounds are well-established. For instance, studies on other deuterated molecules in rats have shown how the distribution of the labeled compound and its metabolites can be tracked over time in various organs, including the plasma, liver, spleen, brain, and adipose tissue. nih.gov This allows researchers to understand where the drug accumulates and where it is metabolized. nih.gov In the context of Desmopressin, such studies would provide valuable insights into its tissue penetration and potential sites of action beyond the kidneys.

Table 2: Preclinical Findings for Desmopressin in Animal Models

Animal ModelPharmacological EffectKey FindingsReference
RatsAntidiuretic/CNSIncreased locomotor activity following both intracerebroventricular and subcutaneous administration. nih.gov
MiceHemostatic/Anti-metastaticReduced lung and lymph node metastasis in a mammary carcinoma model. nih.gov
DogsAntidiuretic/HemostaticUsed to treat central diabetes insipidus and to increase clotting factors peri-operatively. wedgewood.com

Role in Impurity Profiling and Degradation Studies of Desmopressin

This compound plays a crucial role as an internal standard in the analytical methods developed for impurity profiling and degradation studies of Desmopressin. clearsynth.comaquigenbio.com The manufacturing process and storage of pharmaceutical products can lead to the formation of impurities and degradation products, which must be identified and quantified to ensure the safety and efficacy of the drug.

Stable isotope-labeled internal standards like this compound are essential for the accurate quantification of Desmopressin and its potential impurities by techniques such as liquid chromatography-mass spectrometry (LC-MS). sciex.comclearsynth.com By adding a known amount of this compound to the sample, any variations during sample preparation and analysis can be normalized, leading to more reliable and accurate results. This is critical for meeting the stringent regulatory requirements for drug quality and stability. aquigenbio.com The use of this compound is suitable for analytical method development, validation, and quality control applications for Abbreviated New Drug Applications (ANDAs) and the commercial production of Desmopressin. clearsynth.comaquigenbio.com

Regulatory and Academic Landscape for Deuterated Compounds in Research

Deuterium (B1214612) as a Strategy for New Chemical Entities and Differentiated Drugs

Deuteration is increasingly utilized as a strategy to create new chemical entities (NCEs) and to develop differentiated versions of existing drugs. bioscientia.deresearchgate.net The fundamental principle behind this approach is the kinetic isotope effect (KIE). bioscientia.de The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond, making it more resistant to cleavage, particularly during metabolic processes mediated by enzymes like the cytochrome P450 (CYP450) system. bioscientia.devenable.com This increased stability can lead to several potential advantages:

Altered Metabolism and Pharmacokinetics: By slowing the rate of metabolic breakdown, deuteration can prolong a drug's half-life, increase systemic exposure, and reduce the formation of certain metabolites. dovepress.compremierconsulting.com This can potentially lead to improved efficacy, a more convenient dosing regimen, and a better safety profile by minimizing exposure to toxic metabolites. bioscientia.dedovepress.com

Reduced First-Pass Effect: For orally administered drugs that undergo significant metabolism in the liver before reaching systemic circulation (the first-pass effect), deuteration can decrease this breakdown, thereby increasing bioavailability.

Stabilization of Stereoisomers: Deuteration can also be used to stabilize chiral centers within a molecule, preventing the interconversion of enantiomers (stereoisomers that are mirror images of each other). bioscientia.deassumption.edu This is crucial when one enantiomer is therapeutically active while the other may be inactive or even toxic. assumption.edu

The successful development and approval of drugs like deutetrabenazine, a deuterated version of tetrabenazine, has paved the way for this class of compounds. bioscientia.dewikipedia.org The U.S. Food and Drug Administration (FDA) recognized deutetrabenazine as a new molecular entity (NME), distinct from its non-deuterated predecessor, which provided significant commercial advantages, including patent protection. bioscientia.deassumption.edu This has spurred a "gold rush" atmosphere in the pharmaceutical industry, with significant investments in the research and development of deuterated molecules. bioscientia.de

Regulatory Considerations for Deuterated Analogs in Research and Development

The regulatory pathway for deuterated drugs is a key consideration for pharmaceutical developers. The FDA's classification of some deuterated compounds as New Chemical Entities (NCEs) has been a pivotal development. bioscientia.depremierconsulting.comnih.gov This designation means that a deuterated version of an existing drug is not considered a simple copy but a distinct molecular entity, making it eligible for its own period of market exclusivity. bioscientia.desalamandra.net

A significant advantage in the development of deuterated analogs of existing drugs is the potential to use the 505(b)(2) regulatory pathway in the United States. nih.govacs.orgtandfonline.com This pathway allows a sponsor to rely, at least in part, on the FDA's findings of safety and effectiveness for a previously approved drug (the parent compound). premierconsulting.comacs.org This can streamline the development process, potentially reducing the time and cost associated with bringing a new drug to market. tandfonline.com However, to justify this approach, the sponsor must provide "bridging" studies, which may include:

In vitro and in vivo studies to compare the metabolism of the deuterated and non-deuterated compounds. salamandra.net

Bridging toxicity studies. salamandra.net

Relative bioavailability and other pharmacokinetic (PK) studies. salamandra.net

While the 505(b)(2) pathway offers an expedited route, it is not without its complexities. Developers must navigate existing patents and other exclusivities associated with the original drug, which may delay the filing or approval of the deuterated version. nih.gov

The table below summarizes the key regulatory aspects for deuterated compounds:

Regulatory AspectDescriptionImplication for Development
New Chemical Entity (NCE) Status The FDA may consider a deuterated drug a distinct entity from its non-deuterated counterpart. bioscientia.desalamandra.netAllows for a new period of market exclusivity and patent protection. bioscientia.de
505(b)(2) Pathway An abbreviated regulatory pathway that allows reliance on data from an approved parent drug. acs.orgtandfonline.comCan expedite development and reduce costs by leveraging existing safety and efficacy data. nih.govtandfonline.com
Bridging Studies Required to scientifically justify the reliance on the parent drug's data. premierconsulting.comsalamandra.netInvolves comparative pharmacokinetic, metabolic, and toxicological studies. salamandra.net
Exclusivity Considerations Development must account for existing patents and exclusivities of the original drug. nih.govStrategic planning is required to navigate the intellectual property landscape.

It is important to note that while stable isotope-labeled compounds are critical in research, studies involving radioactive isotopes for basic research in humans may fall under different regulations, such as 21 CFR part 361, which involves oversight by a Radioactive Drug Research Committee (RDRC) if certain conditions are met, including the absence of a clinically detectable pharmacological effect. fda.gov

Intellectual Property and Patent Protection Strategies for Deuterated Compounds

The intellectual property (IP) landscape for deuterated compounds is a critical and evolving area. Securing patent protection is essential for pharmaceutical companies to justify the significant investment required for drug development. fordhamiplj.org The core of IP strategy for deuterated drugs often revolves around composition-of-matter patents, which cover the novel chemical structure of the deuterated molecule itself. patsnap.com

The key question in patenting deuterated drugs is whether the modification is considered "obvious" over the existing non-deuterated compound. nih.gov While the concept of replacing hydrogen with deuterium to potentially alter metabolism has been known for some time, the effects of such a switch are highly unpredictable. venable.comnih.gov This unpredictability can be a strong argument against obviousness. nih.gov Successful patent strategies often highlight unexpected and beneficial changes in a drug's properties resulting from deuteration. fordhamiplj.org

Key strategies and considerations for patenting deuterated compounds include:

Demonstrating Non-Obviousness: Patent applications must provide evidence that the benefits of deuteration for a specific compound were not predictable. This can include data showing unexpected improvements in pharmacokinetics, a reduction in the formation of a specific toxic metabolite, or stabilization of a desirable stereoisomer. venable.comnih.gov

Broad and Narrow Claims: Patent applications may include broad claims covering the general concept of deuterating a particular class of compounds, as well as narrow, specific claims to the exact deuterated molecule of interest. venable.com

Process Patents: In addition to composition-of-matter patents, companies may also file for patents on the specific methods used to synthesize the deuterated compound. patsnap.com

New Formulations and Uses: Further patent protection can be sought for novel formulations, dosing regimens, or new therapeutic uses of the deuterated drug. patsnap.com

The financial stakes in this area are high. For example, the rights to a deuterated analog of lenalidomide (B1683929) were sold for a significant sum even before the product was fully developed, and Teva Pharmaceuticals acquired Auspex, the developer of deutetrabenazine, for approximately $3.5 billion. bioscientia.de These examples underscore the immense value placed on the intellectual property of deuterated drugs. Companies like Bristol-Myers Squibb and Cybin have also been actively filing patents for deuterated compounds, signaling a strong and continuing interest in this field. cybin.compharmaceutical-technology.com

Contribution of Desmopressin-d5 Research to Pharmaceutical Research and Development Lifecycle (e.g., ANDA, DMF Submissions)

This compound, a stable isotope-labeled version of desmopressin (B549326), plays a crucial, albeit different, role in the pharmaceutical research and development lifecycle compared to deuterated drugs developed as new therapeutic entities. Its primary contribution is not as a therapeutic agent itself, but as a critical analytical tool, particularly in the context of generic drug development and regulatory submissions.

Specifically, this compound is used as an internal standard in bioanalytical methods, such as liquid chromatography-mass spectrometry (LC-MS/MS). crimsonpublishers.comscispace.com Internal standards are essential for accurate and precise quantification of the active drug (in this case, desmopressin) in biological samples like plasma or urine. crimsonpublishers.com

The role of this compound in the R&D lifecycle includes:

Method Development and Validation: High-quality, well-characterized reference standards like this compound are essential for developing and validating the analytical methods used in clinical and preclinical studies. axios-research.comaquigenbio.comsynzeal.com

Bioequivalence Studies for ANDA Submissions: When a company seeks to market a generic version of a drug, it must file an Abbreviated New Drug Application (ANDA). A key component of an ANDA is demonstrating that the generic product is bioequivalent to the brand-name drug. Bioequivalence studies rely on robust analytical methods to measure drug concentrations in study participants, and stable isotope-labeled internal standards like this compound are the gold standard for these assays. aquigenbio.comsynzeal.comkcasbio.com Their use helps to correct for variability during sample processing and analysis, ensuring the reliability of the data submitted to regulatory agencies. crimsonpublishers.comkcasbio.com

Drug Master File (DMF) Submissions: Manufacturers of drug substances or intermediates can file a Drug Master File (DMF) with the FDA. registrarcorp.com While this compound itself would not typically be the subject of a Type II DMF (which covers drug substances), its use as a critical reagent in the analytical procedures detailed within an ANDA's Chemistry, Manufacturing, and Controls (CMC) section is vital. registrarcorp.com Suppliers of this compound provide comprehensive characterization data and Certificates of Analysis (CoA) that are necessary for these regulatory filings, ensuring compliance and product accuracy. axios-research.comaquigenbio.comsynzeal.com

In essence, while deuterated compounds like deutetrabenazine are developed to be the final drug product, this compound is a tool that facilitates the development and approval of other drug products, particularly generic desmopressin. Its use as an internal standard enhances the quality and reliability of data submitted in ANDAs, thereby contributing directly to the pharmaceutical lifecycle and the availability of more affordable medicines. aquigenbio.comkcasbio.com

Q & A

Basic Research Questions

Q. What are the key methodological considerations for detecting Desmopressin-d5 in biological matrices, and how can cross-reactivity with endogenous analogs be minimized?

  • Answer : Use liquid chromatography-tandem mass spectrometry (LC-MS/MS) with deuterated internal standards to enhance specificity. Optimize chromatographic separation to resolve this compound from endogenous peptides. Validate assays using spike-and-recovery experiments in relevant matrices (e.g., plasma, urine) to confirm accuracy (80–120%) and precision (CV <15%) . Cross-reactivity risks can be mitigated via antibody validation in competitive ELISA setups or parallel reaction monitoring (PRM) in MS workflows .

Q. How should researchers design in vivo studies to evaluate the pharmacokinetic (PK) profile of this compound while controlling for interspecies variability?

  • Answer : Employ a crossover design in animal models (e.g., rodents, non-human primates) to reduce inter-individual variability. Standardize administration routes (e.g., intravenous vs. subcutaneous) and collect serial blood samples for ≥3 elimination half-lives. Use population PK modeling to account for covariates like body weight and renal function. Reference species-specific clearance rates from prior studies (e.g., rodent CL = 0.5–1.2 L/h/kg) .

Q. What statistical approaches are recommended for analyzing dose-response relationships in this compound efficacy studies?

  • Answer : Apply nonlinear mixed-effects models (e.g., Emax models) to estimate EC50 values. For longitudinal data, use repeated-measures ANOVA with Bonferroni correction for multiple comparisons. Report 95% confidence intervals and effect sizes (e.g., Cohen’s d) to quantify clinical relevance .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported binding affinities of this compound for vasopressin receptors (V2 vs. V1a)?

  • Answer : Conduct radioligand binding assays under standardized conditions (pH 7.4, 25°C) using membrane preparations from transfected cell lines. Compare dissociation constants (Kd) across studies, adjusting for differences in receptor density (Bmax) and assay buffers. Meta-analysis of published Kd values (e.g., V2: 0.8–1.5 nM vs. V1a: 50–100 nM) can highlight methodological discrepancies (e.g., tracer purity, nonspecific binding controls) .

Q. What strategies optimize the synthesis of this compound to achieve >98% isotopic purity while minimizing racemization?

  • Answer : Use solid-phase peptide synthesis (SPPS) with Fmoc-protected deuterated amino acids (e.g., D5-phenylalanine). Monitor racemization via chiral HPLC and optimize coupling steps with HOBt/DIC activators. Purify via preparative HPLC using C18 columns and characterize purity via high-resolution MS (HRMS) and NMR (e.g., 2H integration) .

Q. How should researchers address instability of this compound metabolites in long-term storage for translational studies?

  • Answer : Store metabolites at −80°C in lyophilized form with cryoprotectants (e.g., trehalose). Validate stability via accelerated degradation studies (e.g., 4°C, 25°C, 40°C) and quantify degradation products using LC-MS. Report storage conditions in Methods sections to ensure reproducibility .

Q. What computational methods are suitable for predicting this compound interactions with off-target receptors (e.g., oxytocin receptors)?

  • Answer : Perform molecular docking simulations (e.g., AutoDock Vina) using receptor crystal structures (PDB IDs: 4XEE for V2, 6NU9 for oxytocin). Validate predictions with surface plasmon resonance (SPR) assays and compare binding energies (ΔG) to experimental IC50 values .

Data Analysis and Reproducibility

Q. How can researchers standardize reporting of this compound study results to enhance cross-study comparability?

  • Answer : Adopt the ARRIVE 2.0 guidelines for preclinical studies, including detailed protocols for dosing, sample size justification, and raw data deposition in repositories (e.g., Figshare, Zenodo). Use standardized units (e.g., nM for Kd, ng/mL for plasma concentrations) and report analytical parameters (e.g., LOD, LOQ) .

Q. What are the limitations of current in vitro models for studying this compound’s antidiuretic effects, and how can they be improved?

  • Answer : Primary renal cell cultures often lose polarity and transporter expression. Use 3D kidney organoids or microfluidic "kidney-on-a-chip" models to better mimic tubular reabsorption. Validate with transcriptomic profiling (RNA-seq) to confirm V2 receptor expression .

Tables for Methodological Reference

Parameter Recommended Practice Source
LC-MS/MS ValidationAccuracy: 80–120%; Precision: CV <15%
PK Sampling Interval≥3 elimination half-lives (e.g., 24h for rodents)
Isotopic Purity Threshold>98% by HRMS
Statistical AnalysisMixed-effects models for longitudinal data

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.